molecular formula C9H9ClO4S B1396096 4-[2-(Chlorosulfonyl)ethyl]benzoic acid CAS No. 1314939-34-8

4-[2-(Chlorosulfonyl)ethyl]benzoic acid

Cat. No.: B1396096
CAS No.: 1314939-34-8
M. Wt: 248.68 g/mol
InChI Key: ZIDAQGDAGLUSJZ-UHFFFAOYSA-N
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Description

4-[2-(Chlorosulfonyl)ethyl]benzoic acid is a chemical compound belonging to the family of benzoic acids. It is characterized by the presence of a chlorosulfonyl group attached to the ethyl side chain of the benzoic acid structure. This compound is known for its unique chemical properties and is widely used in various scientific research fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(Chlorosulfonyl)ethyl]benzoic acid typically involves the chlorosulfonation of benzoic acid derivatives. One common method includes the reaction of p-toluenesulfonyl chloride with chromium (VI) oxide in the presence of acetic acid and acetic anhydride . The reaction conditions are carefully controlled to ensure the selective formation of the chlorosulfonyl group.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chlorosulfonation processes. These processes utilize specialized equipment to handle the reactive intermediates and ensure high yields of the desired product. The reaction conditions, such as temperature, pressure, and reagent concentrations, are optimized for efficient production .

Chemical Reactions Analysis

Types of Reactions

4-[2-(Chlorosulfonyl)ethyl]benzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.

    Reduction Reactions: The compound can be reduced to form sulfonamide derivatives.

    Oxidation Reactions: Oxidation of the ethyl side chain can lead to the formation of carboxylic acid derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are used under controlled conditions.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are employed.

Major Products Formed

    Substitution Reactions: Formation of sulfonamide, sulfonate, and sulfone derivatives.

    Reduction Reactions: Formation of sulfonamide derivatives.

    Oxidation Reactions: Formation of carboxylic acid derivatives

Scientific Research Applications

4-[2-(Chlorosulfonyl)ethyl]benzoic acid is utilized in various scientific research applications:

    Chemistry: Used as a reagent in organic synthesis for the preparation of sulfonamide and sulfone derivatives.

    Biology: Employed in the modification of biomolecules for studying biological pathways and interactions.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Used in the production of specialty chemicals and materials, including polymers and coatings

Mechanism of Action

The mechanism of action of 4-[2-(Chlorosulfonyl)ethyl]benzoic acid involves its reactivity with nucleophiles, leading to the formation of various derivatives. The chlorosulfonyl group is highly reactive and can undergo substitution reactions with nucleophiles such as amines, alcohols, and thiols. This reactivity is exploited in the synthesis of sulfonamide and sulfone derivatives, which have diverse applications in chemistry and biology .

Comparison with Similar Compounds

Similar Compounds

    4-Chlorosulfonylbenzoic acid: Similar structure but lacks the ethyl side chain.

    4-Chlorosulfonylbenzenecarboxylic acid ethyl ester: An ester derivative with similar reactivity.

    4-(Chlorosulfonyl)benzoic acid ethyl ester: Another ester derivative with comparable properties

Uniqueness

4-[2-(Chlorosulfonyl)ethyl]benzoic acid is unique due to the presence of the ethyl side chain, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications in organic synthesis and material science.

Properties

IUPAC Name

4-(2-chlorosulfonylethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO4S/c10-15(13,14)6-5-7-1-3-8(4-2-7)9(11)12/h1-4H,5-6H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIDAQGDAGLUSJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCS(=O)(=O)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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